

CCT128930 Hydrochloride: A Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: CCT128930 hydrochloride

Cat. No.: B2478721

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Abstract

CCT128930 is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase AKT, with particular selectivity for the AKT2 isoform.[1][2] Developed through fragment and structure-based drug design, this pyrrolopyrimidine compound has demonstrated significant anti-proliferative activity in various cancer cell lines and in vivo tumor models.[1] This technical guide provides a comprehensive overview of **CCT128930 hydrochloride's** mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of its effects on cellular signaling pathways. Recent findings have also identified CCT128930 as a potent antagonist of the TRPM7 channel, adding another dimension to its pharmacological profile.[3]

Core Mechanism of Action: AKT Inhibition

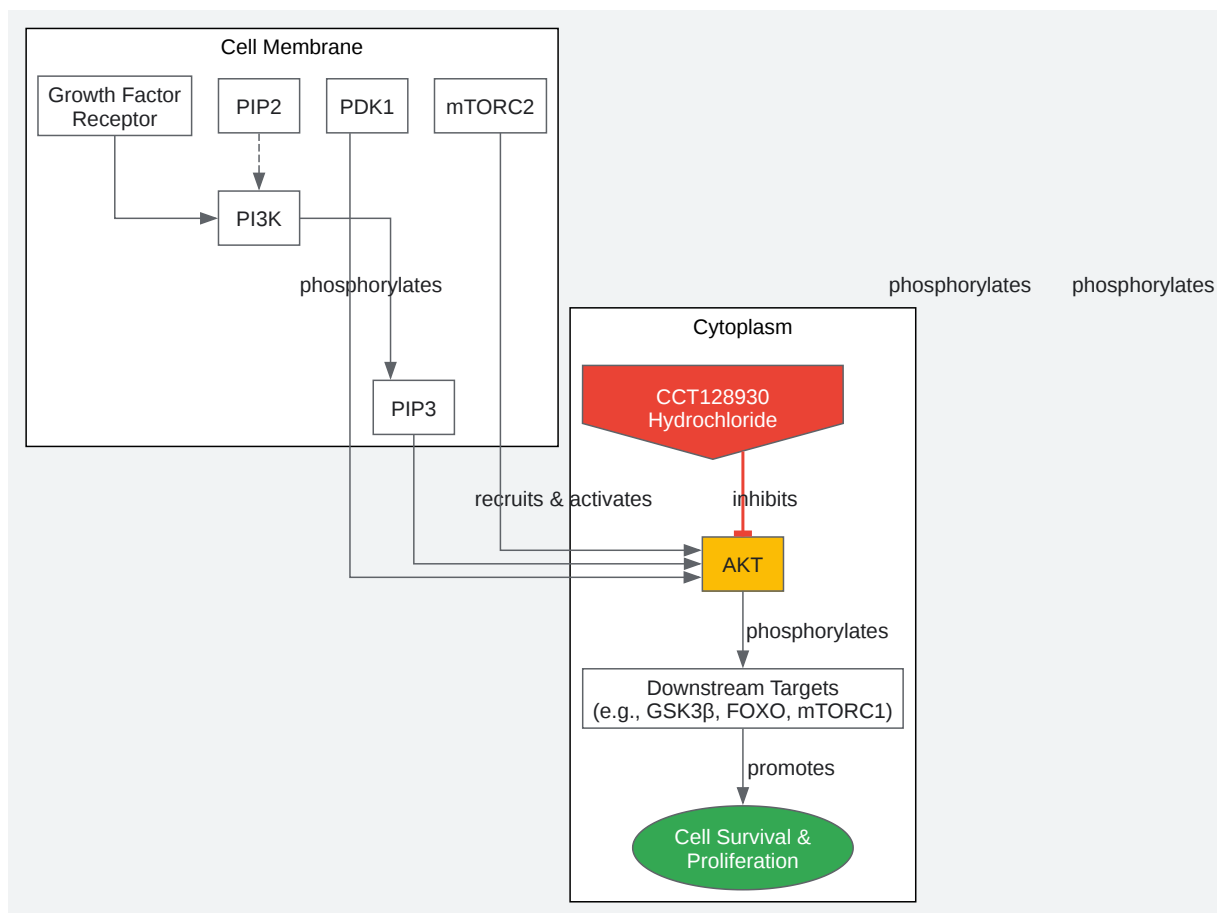
The primary mechanism of action of CCT128930 is the competitive inhibition of ATP at the kinase domain of AKT.[1][2] AKT is a central node in the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.[1][4] This pathway is frequently hyperactivated in many human cancers.[4]

By binding to the ATP pocket of AKT, CCT128930 prevents the phosphorylation of AKT's downstream substrates, thereby inhibiting the propagation of survival and growth signals.[2]

This selectivity for AKT over the closely related PKA kinase is achieved by targeting a single amino acid difference (Met282 in AKT).[\[2\]](#)[\[5\]](#)[\[6\]](#)

Signaling Pathway

The PI3K/AKT/mTOR pathway is initiated by upstream signals, such as growth factors, which activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[\[4\]](#) PIP3 recruits AKT to the cell membrane, where it is activated through phosphorylation by PDK1 and mTORC2.[\[4\]](#) Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival and proliferation. CCT128930's intervention at the level of AKT effectively blocks these downstream effects.



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Figure 1: Simplified PI3K/AKT signaling pathway showing CCT128930's inhibitory action on AKT.

Quantitative Data Summary

The inhibitory activity of CCT128930 has been quantified in both biochemical (cell-free) and cell-based assays.

Biochemical Inhibitory Potency

Target Kinase	IC ₅₀ (nM)	Selectivity vs. AKT2
AKT2	6	-
p70S6K	120	20-fold
PKA	168	28-fold

Data sourced from multiple references.[\[5\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Anti-proliferative Activity (Cell-Based)

CCT128930 demonstrates marked anti-proliferative activity, particularly in cancer cell lines with a PTEN-deficient background, which leads to hyperactivation of the AKT pathway.

Cell Line	Cancer Type	PTEN Status	GI ₅₀ Value (μM)
LNCaP	Prostate Cancer	Deficient	0.35
PC3	Prostate Cancer	Deficient	1.9
U87MG	Glioblastoma	Deficient	6.3

Data sourced from multiple references.[\[4\]](#)

[\[7\]](#)[\[8\]](#)[\[9\]](#)

Cellular and In Vivo Effects

Inhibition of AKT by **CCT128930 hydrochloride** leads to several downstream cellular consequences and demonstrates anti-tumor effects in vivo.

Cell Cycle Arrest

Treatment with CCT128930 causes a G1 phase cell cycle arrest.[2][4][7] For instance, in PTEN-null U87MG glioblastoma cells, treatment resulted in an increase in the G0/G1 phase cell population from 43.6% to 64.8% after 24 hours.[4][5] This arrest is associated with the downregulation of cell cycle proteins like cyclin D1 and Cdc25A, and the upregulation of p21, p27, and p53.[5]

Induction of DNA Damage and Apoptosis

At higher concentrations, CCT128930 can induce a DNA damage response, characterized by the phosphorylation of H2AX, ATM, Chk1, and Chk2.[5] This can ultimately trigger apoptosis, as evidenced by the activation of caspase-3, caspase-9, and PARP.[5]

In Vivo Antitumor Activity

CCT128930 has shown significant antitumor effects in preclinical xenograft models.[2][4][7]

- U87MG Glioblastoma Xenografts: At a dose of 25 mg/kg administered intraperitoneally (i.p.), CCT128930 resulted in a treated:control (T/C) ratio of 48% on day 12.[7]
- BT474 Breast Cancer Xenografts: In this HER2-positive, PIK3CA-mutant model, a 40 mg/kg i.p. dose led to complete growth arrest and a T/C ratio of 29% on day 22.[7]

Pharmacokinetics

Pharmacokinetic studies have shown that CCT128930 can achieve active concentrations in vivo.[2][7] After intravenous (i.v.) administration, it reaches a peak plasma concentration of 6.4 μ M, though it has a relatively short half-life and rapid clearance.[7] Oral bioavailability is lower, with i.p. administration being more effective for preclinical studies.[7]

Experimental Protocols

Reproducibility is key in scientific research. The following are detailed protocols for assays commonly used to characterize the activity of CCT128930.

Protocol 1: Cell Proliferation (SRB) Assay

This protocol details the methodology for determining the effect of CCT128930 on the proliferation of cancer cells using a sulforhodamine B (SRB) assay, which measures cell density based on total protein content.

Materials and Reagents:

- Selected cancer cell line (e.g., U87MG, PC3)
- Complete growth medium (e.g., DMEM with 10% FBS)
- **CCT128930 hydrochloride** (stock solution in DMSO)
- Trichloroacetic acid (TCA), cold
- Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
- Tris base solution (10 mM, unbuffered)
- 96-well microtiter plates

Procedure:

- **Cell Seeding:** Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach for 24-36 hours to ensure exponential growth.^[7]
- **Compound Treatment:** Prepare serial dilutions of CCT128930 in complete growth medium. Replace the existing medium with 100 µL of the CCT128930 dilutions or a vehicle control (containing the same final DMSO concentration).
- **Incubation:** Incubate the plates for 96 hours at 37°C in a 5% CO₂ atmosphere.^[7]
- **Cell Fixation:** Gently add 50 µL of cold TCA to each well and incubate for 1 hour at 4°C to fix the cells.
- **Staining:** Wash the plates five times with water and allow them to air dry. Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.^[7]

- **Washing:** Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.^[7] Allow the plates to air dry completely.
- **Solubilization and Absorbance Reading:** Add 200 μ L of 10 mM Tris base solution to each well to solubilize the bound dye.^[7] Read the optical density (OD) on a microplate reader at a wavelength of approximately 490-530 nm.^[7]^[10]
- **Data Analysis:** Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value using non-linear regression analysis.

Protocol 2: Western Blot for AKT Pathway Inhibition

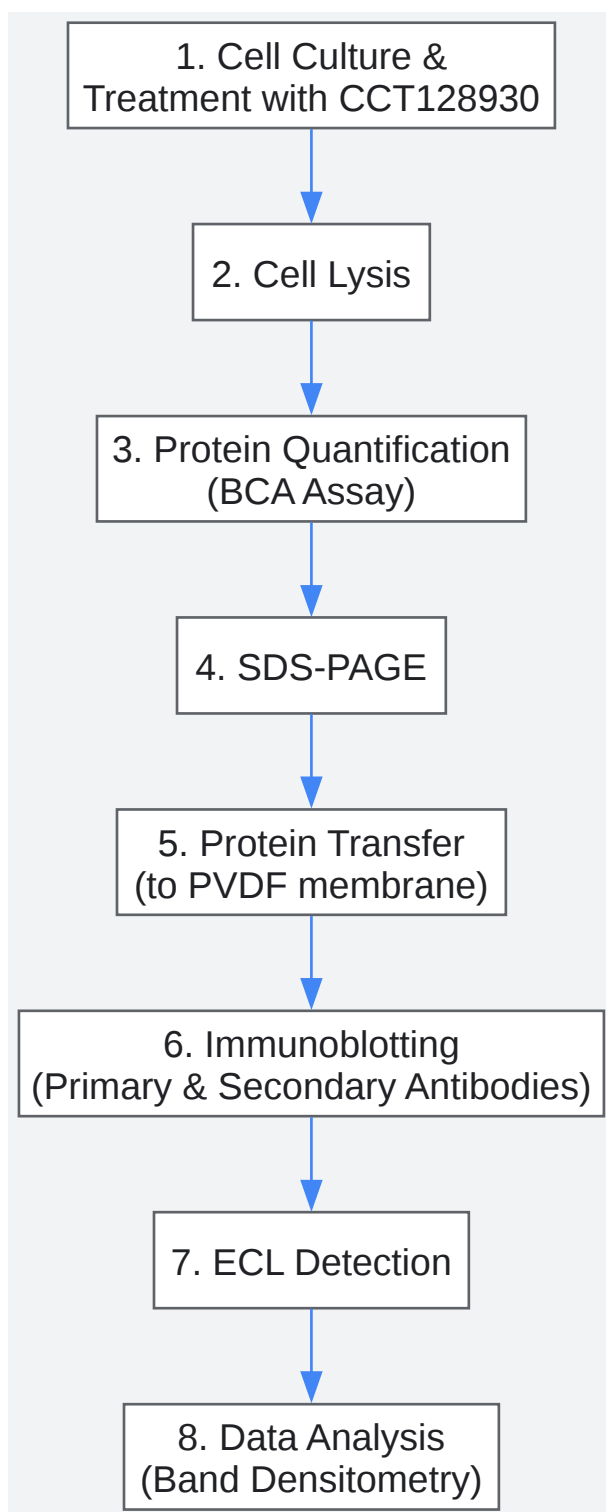
This protocol is used to verify that CCT128930 inhibits the phosphorylation of AKT and its downstream substrates.

Materials and Reagents:

- Selected cancer cell line
- **CCT128930 hydrochloride**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: rabbit anti-phospho-AKT (Ser473), rabbit anti-total-AKT, rabbit anti-phospho-GSK3 β (Ser9)
- HRP-conjugated anti-rabbit secondary antibody
- Enhanced Chemiluminescence (ECL) substrate

Procedure:

- Cell Treatment and Lysis: Seed cells in 6-well plates. Once attached, treat them with CCT128930 at desired concentrations and time points (e.g., 1-24 hours). Wash cells with ice-cold PBS and lyse them in lysis buffer.[\[10\]](#)
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[\[10\]](#)
- SDS-PAGE and Transfer: Denature protein samples and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane for 1 hour at room temperature.[\[10\]](#)
 - Incubate the membrane with the primary antibody overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[\[10\]](#)
- Detection: Visualize the protein bands using an ECL detection system.[\[10\]](#)
- Analysis: Quantify band intensities to determine the ratio of phosphorylated protein to total protein, assessing the inhibitory effect of CCT128930.



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Figure 2: General experimental workflow for Western Blot analysis.

Additional Pharmacological Activity: TRPM7

Antagonism

More recent research has identified CCT128930 as a novel and potent antagonist of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[3] TRPM7 is a major component of magnesium uptake in mammalian cells.[3] The inhibitory effect of CCT128930 on TRPM7 is independent of intracellular magnesium, with IC_{50} values of 0.86 μ M (in the absence of Mg^{2+}) and 0.63 μ M (in the presence of 300 μ M Mg^{2+}).[3] This finding suggests that CCT128930 may have broader biological effects than just AKT inhibition, a factor to consider in experimental design and data interpretation.

Conclusion

CCT128930 hydrochloride is a well-characterized, potent, and selective ATP-competitive inhibitor of AKT, with demonstrated anti-proliferative and antitumor activity in preclinical models. Its mechanism of action through the blockade of the critical PI3K/AKT/mTOR signaling pathway makes it a valuable tool for cancer research. The provided experimental protocols offer a foundation for the reproducible investigation of this compound. Furthermore, its newly discovered role as a TRPM7 antagonist opens new avenues for research into its pharmacological effects. This guide serves as a comprehensive resource for scientists and researchers utilizing CCT128930 in their preclinical studies.

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